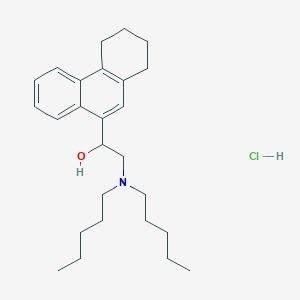
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3,4-diméthoxybenzoyl)-7-méthyl-1-indolizinecarboxylate d’éthyle est un composé organique complexe connu pour sa structure chimique et ses propriétés uniques. Ce composé se caractérise par la présence d’un cycle indolizine, d’un groupe benzoyle et de fonctions ester éthyliques, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(3,4-diméthoxybenzoyl)-7-méthyl-1-indolizinecarboxylate d’éthyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la condensation du chlorure de 3,4-diméthoxybenzoyle avec un dérivé d’indolizine approprié dans des conditions contrôlées. La réaction est généralement effectuée en présence d’une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane . L’intermédiaire résultant est ensuite estérifié avec de l’éthanol pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs automatisés et des systèmes à flux continu pour garantir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(3,4-diméthoxybenzoyl)-7-méthyl-1-indolizinecarboxylate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d’acides carboxyliques ou de cétones correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l’hydrure de lithium et d’aluminium peuvent convertir le groupe ester en un alcool.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Agents d’halogénation tels que le chlorure de thionyle ou nucléophiles tels que le méthylate de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des acides carboxyliques, des alcools et des dérivés de benzoyle substitués, selon les conditions réactionnelles et les réactifs utilisés .
Applications de la recherche scientifique
Le 3-(3,4-diméthoxybenzoyl)-7-méthyl-1-indolizinecarboxylate d’éthyle a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Applications De Recherche Scientifique
Ethyl 3-(3,4-dimethoxybenzoyl)-7-methyl-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 3-(3,4-diméthoxybenzoyl)-7-méthyl-1-indolizinecarboxylate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et certains récepteurs, ce qui entraîne ses effets biologiques. Par exemple, il peut inhiber la synthèse de la paroi cellulaire bactérienne, contribuant ainsi à son activité antimicrobienne . Les cibles moléculaires et les voies exactes sont encore à l’étude, mais il est supposé qu’elles impliquent des interactions avec des protéines et des enzymes clés dans les organismes cibles .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de 3,4-diméthoxybenzoyle : Précurseur dans la synthèse du 3-(3,4-diméthoxybenzoyl)-7-méthyl-1-indolizinecarboxylate d’éthyle.
3,4-Diméthoxybenzoylacétate d’éthyle : Autre dérivé ester présentant des caractéristiques structurales similaires.
Unicité
Le 3-(3,4-diméthoxybenzoyl)-7-méthyl-1-indolizinecarboxylate d’éthyle se démarque par sa structure cyclique indolizine unique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
853334-55-1 |
|---|---|
Formule moléculaire |
C21H21NO5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
ethyl 3-(3,4-dimethoxybenzoyl)-7-methylindolizine-1-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-5-27-21(24)15-12-17(22-9-8-13(2)10-16(15)22)20(23)14-6-7-18(25-3)19(11-14)26-4/h6-12H,5H2,1-4H3 |
Clé InChI |
GFPZSIPBVPZKGV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC(=C(C=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
